PROTAC Mcl1 degrader-1
Overview
Description
PROTAC Mcl1 degrader-1: compound C3 ) is a proteolysis targeting chimera (PROTAC) designed to selectively inhibit Mcl-1, a member of the Bcl-2 family of proteins. Its chemical structure is characterized by a ligand that binds to the E3 ligase cereblon (CRBN), facilitating the degradation of Mcl-1 through ubiquitination and subsequent proteasomal breakdown .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC Mcl1 degrader-1 involves several steps. While the exact synthetic route may not be publicly disclosed, it likely includes coupling the CRBN-binding ligand (such as pomalidomide) with an Mcl-1 inhibitor (e.g., S1-6). The resulting hybrid molecule effectively targets Mcl-1 for degradation.
Industrial Production Methods: Information on large-scale industrial production methods for this compound is limited due to its research-oriented nature. custom synthesis services are available for rapid production and delivery of this compound .
Chemical Reactions Analysis
Types of Reactions: PROTAC Mcl1 degrader-1 undergoes several chemical reactions:
Ubiquitination: The CRBN ligand facilitates the attachment of ubiquitin molecules to Mcl-1, marking it for proteasomal degradation.
Proteasomal Breakdown: The ubiquitinated Mcl-1 is recognized and degraded by the proteasome.
CRBN Ligand: Pomalidomide (CRBN-binding ligand)
Mcl-1 Inhibitor: S1-6 (with μM-range affinity)
Ubiquitin Ligase: CRBN (E3 ligase)
Major Products: The primary product of these reactions is the degradation of Mcl-1, leading to reduced Mcl-1 protein levels.
Scientific Research Applications
PROTAC Mcl1 degrader-1 has significant implications across various scientific fields:
Chemistry: Studying PROTACs and targeted protein degradation mechanisms.
Biology: Investigating Bcl-2 family proteins and their roles in cell survival and apoptosis.
Medicine: Developing potential therapies for cancer and other diseases where Mcl-1 overexpression is problematic.
Industry: Exploring novel drug development strategies based on targeted protein degradation.
Mechanism of Action
The compound’s mechanism involves binding to Mcl-1 and recruiting the CRBN ligase. This leads to Mcl-1 ubiquitination, subsequent proteasomal degradation, and ultimately reduced Mcl-1 levels. By downregulating Mcl-1, PROTAC Mcl1 degrader-1 may promote apoptosis and inhibit cancer cell survival.
Comparison with Similar Compounds
While specific comparisons are scarce, PROTAC Mcl1 degrader-1 stands out due to its dual inhibitory activity against both Mcl-1 and Bcl-2 (IC50 values of 0.78 μM and 0.54 μM, respectively). Similar compounds may include other PROTACs targeting Mcl-1 or Bcl-2 family members.
Properties
IUPAC Name |
N'-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethyl]-N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]hexanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H45BrN6O8S/c46-27-15-17-28(18-16-27)61-35-21-19-32-39-29(35)9-7-10-30(39)42(57)51(43(32)58)26-25-49-37(54)14-4-3-13-36(53)48-24-6-2-1-5-23-47-33-12-8-11-31-40(33)45(60)52(44(31)59)34-20-22-38(55)50-41(34)56/h7-12,15-19,21,34,47H,1-6,13-14,20,22-26H2,(H,48,53)(H,49,54)(H,50,55,56) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORXNUWYWZOREQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)CCCCC(=O)NCCN4C(=O)C5=C6C(=C(C=C5)SC7=CC=C(C=C7)Br)C=CC=C6C4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H45BrN6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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